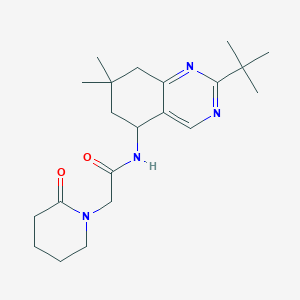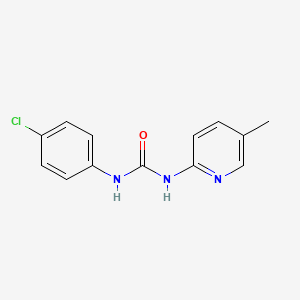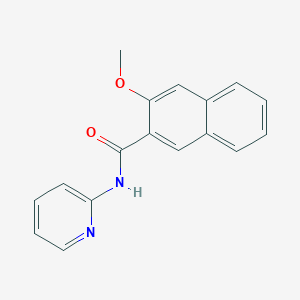![molecular formula C21H15N3O2 B6141273 3-[(4-phenyl-2-quinazolinyl)amino]benzoic acid](/img/structure/B6141273.png)
3-[(4-phenyl-2-quinazolinyl)amino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-[(4-phenyl-2-quinazolinyl)amino]benzoic acid” is a compound with the molecular formula C21H15N3O2 . It is a derivative of quinazoline, a class of organic compounds that have drawn considerable attention due to their wide applications in the field of pharmaceutical chemistry .
Synthesis Analysis
The synthesis of quinazoline derivatives often involves the amidation of 2-aminobenzoic acid derivatives . For example, anthranilic acid derivatives can be coupled with the appropriate acid chloride to generate substituted anthranilates, which can then undergo cyclization by treatment with acetic anhydride .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C15H12N4O2/c16-13-11-6-1-2-7-12(11)18-15(19-13)17-10-5-3-4-9(8-10)14(20)21/h1-8H, (H,20,21)(H3,16,17,18,19) .Chemical Reactions Analysis
Quinazoline derivatives exhibit marked polarization of the 3,4-double bond, which is reflected in their reactions . The reactivity of quinazolinone derivatives can also be influenced by the presence of different substituents .作用机制
The mechanism of action of PBQ is not fully understood. However, it has been suggested that PBQ exerts its therapeutic effects by inhibiting various enzymes and proteins involved in the pathogenesis of diseases. PBQ has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. PBQ has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
PBQ has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. PBQ has also been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, PBQ has been found to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases.
实验室实验的优点和局限性
PBQ has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the laboratory. PBQ has also been found to exhibit low toxicity in various cell lines. However, PBQ has some limitations for lab experiments. It is a relatively complex compound that requires expertise in organic chemistry for synthesis. Additionally, the mechanism of action of PBQ is not fully understood, which makes it difficult to design experiments to study its effects.
未来方向
There are several future directions for research on PBQ. One direction is to further investigate the mechanism of action of PBQ. Understanding the mechanism of action of PBQ will provide insights into its therapeutic potential and aid in the design of more effective drugs. Another direction is to investigate the potential use of PBQ in combination with other drugs for the treatment of various diseases. Additionally, the development of novel synthesis methods for PBQ will aid in its commercial production and facilitate further research on its therapeutic potential.
Conclusion:
In conclusion, PBQ is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been synthesized through various methods and has been extensively studied for its anti-cancer, anti-inflammatory, and anti-tumor properties. PBQ has also been studied for its potential use in the treatment of neurodegenerative disorders and bacterial infections. Despite its advantages for lab experiments, PBQ has some limitations due to its complexity. However, the future directions for research on PBQ are promising and hold great potential for the development of novel drugs for the treatment of various diseases.
合成方法
PBQ can be synthesized through various methods, including the reaction between 4-phenyl-2-aminobenzoic acid and anthranilic acid, followed by cyclization. Another method involves the reaction between 4-phenyl-2-aminobenzoic acid and 2-chloroquinazoline, followed by cyclization. The synthesis of PBQ is a multi-step process that requires expertise in organic chemistry.
科学研究应用
PBQ has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-tumor properties. PBQ has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, PBQ has been found to exhibit antibacterial activity against various strains of bacteria.
属性
IUPAC Name |
3-[(4-phenylquinazolin-2-yl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-20(26)15-9-6-10-16(13-15)22-21-23-18-12-5-4-11-17(18)19(24-21)14-7-2-1-3-8-14/h1-13H,(H,25,26)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMZWRAHQZBXFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NC4=CC=CC(=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[(2-fluorophenyl)amino]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6141194.png)
![2-[(4-fluorophenyl)amino]-4'-methyl-2'-(4-morpholinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6141196.png)

![N-{2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B6141224.png)

![N'-[3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanoyl]nicotinohydrazide](/img/structure/B6141249.png)
![2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B6141253.png)





![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-ethoxyphenyl)-1H-imidazol-5-ol](/img/structure/B6141291.png)
![4-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B6141295.png)